![molecular formula C13H18ClN3O4S B13517095 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[35]nonane hydrochloride is a spirocyclic compound that features a unique structural motif
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by the condensation of appropriate amines with cyclic ketones or aldehydes under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced through a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases such as sodium hydroxide.
Cyclization: Acidic or basic conditions, heat.
Major Products
Reduction: 6-(2-aminobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused ring systems with potential biological activity.
科学的研究の応用
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate cellular processes and pathways.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
作用機序
The mechanism of action of 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The spirocyclic core provides structural rigidity, enhancing the binding affinity and selectivity of the compound.
類似化合物との比較
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: This compound features a similar spirocyclic core but lacks the nitrobenzenesulfonyl group.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: This compound has a similar spirocyclic structure but with different functional groups.
Uniqueness
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride is unique due to the presence of the nitrobenzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and research tools.
特性
分子式 |
C13H18ClN3O4S |
|---|---|
分子量 |
347.82 g/mol |
IUPAC名 |
6-(2-nitrophenyl)sulfonyl-2,6-diazaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C13H17N3O4S.ClH/c17-16(18)11-4-1-2-5-12(11)21(19,20)15-7-3-6-13(10-15)8-14-9-13;/h1-2,4-5,14H,3,6-10H2;1H |
InChIキー |
QOYFBNBDFRFGOF-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CNC2)CN(C1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


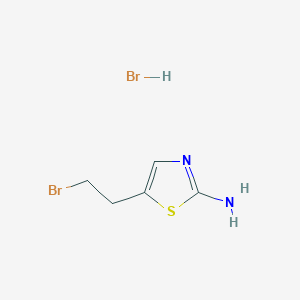
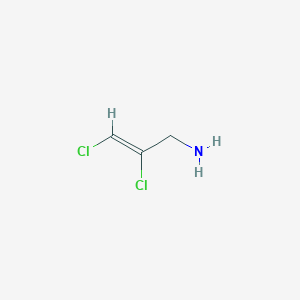
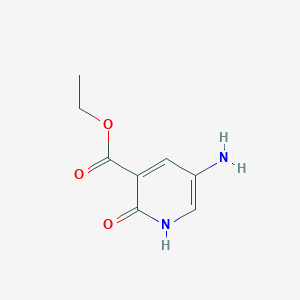
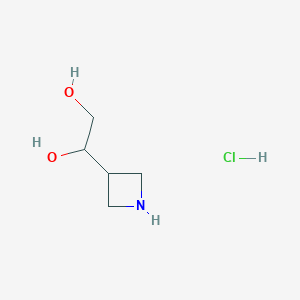
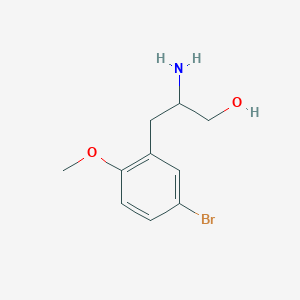
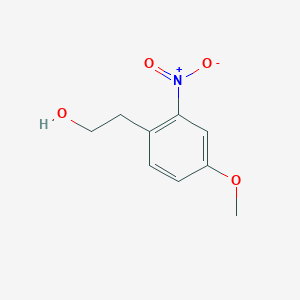
![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}-1,3-thiazole-4-carboxylic acid](/img/structure/B13517061.png)
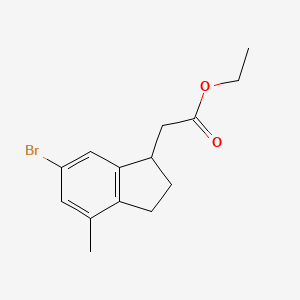
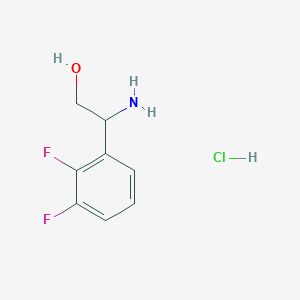

![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
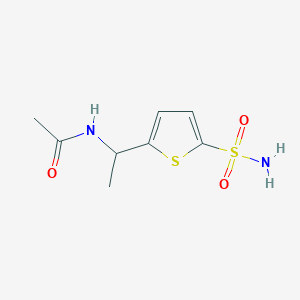
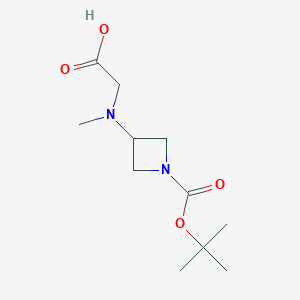
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
